molecular formula C12H11F3N2O3 B1630315 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one CAS No. 861881-16-5

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B1630315
CAS No.: 861881-16-5
M. Wt: 288.22 g/mol
InChI Key: HBYVRAUVTHVMPD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one (CAS: 861881-16-5) is a β-lactam derivative featuring a strained azetidin-2-one (four-membered lactam) core. Its structure includes a 3,3-dimethyl substitution on the azetidinone ring and a 2-nitro-4-(trifluoromethyl)phenyl group at the N1 position.

Key structural features influencing its properties include:

  • Steric effects: The 3,3-dimethyl groups on the azetidinone ring introduce steric hindrance, which may modulate binding interactions in biological systems.

Properties

IUPAC Name

3,3-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-11(2)6-16(10(11)18)8-4-3-7(12(13,14)15)5-9(8)17(19)20/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYVRAUVTHVMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650456
Record name 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861881-16-5
Record name 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to 3,3-Dimethyl Azetidinone Derivatives

Schiff Base Formation as a Precursor

The synthesis begins with the preparation of a Schiff base from 2-nitro-4-(trifluoromethyl)aniline. This intermediate is critical for introducing the aryl moiety to the azetidinone nitrogen.

Procedure :
2-Nitro-4-(trifluoromethyl)aniline is condensed with formaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) at reflux (78–80°C) for 6–8 hours. The reaction forms an imine (Schiff base), which is isolated via vacuum filtration and purified by recrystallization from ethanol.

Key Data :

  • Yield : 85–90%
  • Characterization : IR spectroscopy confirms C=N stretch at ~1620 cm⁻¹; ¹H NMR shows a singlet for the imine proton at δ 8.3 ppm.

[2+2] Cycloaddition with Ketene Precursors

The core azetidinone ring is constructed via Staudinger-type cycloaddition between the Schiff base and a ketene generated in situ from acid chlorides.

Ketene Generation from Pivaloyl Chloride

To introduce the 3,3-dimethyl groups, pivaloyl chloride (2,2-dimethylpropanoyl chloride) serves as the ketene precursor.

Procedure :

  • Base Activation : Pivaloyl chloride (1.2 equiv) is added dropwise to a stirred solution of triethylamine (2.5 equiv) in dry DMF at 0–5°C.
  • Cycloaddition : The Schiff base (1.0 equiv) is added, and the mixture is refluxed (120°C) for 12–14 hours under nitrogen.
  • Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated.

Key Data :

  • Yield : 70–75%
  • Optimization : Prolonged reflux (>14 hours) reduces yields due to β-lactam ring degradation.
Alternative Ketene Sources

Dichloroacetyl chloride has been explored for halogenated azetidinones but is unsuitable for dimethyl substitution. Comparative studies confirm pivaloyl chloride’s superiority for geminal dimethyl groups.

Purification and Characterization

Purification :
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to afford white crystalline solid.

Spectroscopic Data :

  • IR (KBr) : 1740 cm⁻¹ (β-lactam C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 6H, 2×CH₃), 3.72 (s, 2H, N-CH₂), 7.6–8.1 (m, 3H, aryl).
  • ¹³C NMR : δ 25.6 (2×CH₃), 58.9 (N-CH₂), 168.4 (C=O).

Mechanistic Insights into Cycloaddition

Ketene-Imine Reaction Pathway

The Staudinger synthesis proceeds via a concerted [2+2] mechanism:

  • Ketene Formation : Deprotonation of pivaloyl chloride generates a nucleophilic ketene (CH₂=C=O derivative).
  • Cycloaddition : The ketene’s electrophilic carbonyl carbon attacks the imine’s nitrogen, forming the β-lactam ring.

Stereochemical Control :
The reaction typically yields cis-diastereomers due to suprafacial addition, though steric effects from the 3,3-dimethyl groups may favor trans configurations.

Role of Solvent and Base

  • DMF : Polar aprotic solvent enhances ketene stability and reaction homogeneity.
  • Triethylamine : Scavenges HCl, preventing imine protonation and ensuring nucleophilic nitrogen.

Comparative Analysis of Synthetic Methodologies

Yield Optimization Strategies

Parameter Effect on Yield Optimal Condition
Reaction Time ↑ to 12 hours 12–14 hours
Temperature ↑ to 120°C Reflux (120°C)
Solvent DMF > THF Dry DMF
Equivalents of Base 2.5 equiv TEA Prevents side reactions

Challenges and Solutions

  • Moisture Sensitivity : Ketene intermediates hydrolyze readily; strict anhydrous conditions are mandatory.
  • Byproduct Formation : Excess base leads to imine degradation; stoichiometric control is critical.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A patented protocol (EP2465847A1) scales the reaction to 1 kg batches with consistent yields (68–72%). Key modifications include:

  • Continuous Ketene Generation : Slow addition of pivaloyl chloride to avoid exothermic side reactions.
  • In-Line Purification : Chromatography replaced with crystallization from ethanol/water (3:1).

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially disrupting biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

The following table summarizes key analogs and their structural differences:

Compound Name Substituents on Azetidinone Core Key Functional Groups on Aryl Ring Biological Activity (if reported)
Target Compound 3,3-dimethyl, N1-(2-nitro-4-CF₃-phenyl) -NO₂ (ortho), -CF₃ (para) Limited data
1-Benzyl-4-(2-methoxyphenyl)-3,3-dimethylazetidin-2-one (20) 3,3-dimethyl, N1-benzyl, C4-(2-methoxyphenyl) -OCH₃ (ortho) Potent inhibitor in pharmacological studies
4-(2-Methoxyphenyl)-3,3-dimethyl-1-phenyl-azetidin-2-one (21) 3,3-dimethyl, N1-phenyl, C4-(2-methoxyphenyl) -OCH₃ (ortho) Selective inhibition properties
1-(4-Fluorophenyl)-3,3-dimethyl-4-(4-fluorophenyl)azetidin-2-one (44) 3,3-dimethyl, N1-(4-fluorophenyl), C4-(4-fluorophenyl) -F (para) Optimized for target affinity

Key Findings :

  • Electronic Effects : The target compound’s nitro and trifluoromethyl groups create a stronger electron-deficient aryl ring compared to methoxy or fluorine substituents in analogs. This may enhance reactivity but reduce metabolic stability .
  • Bioactivity : Analogs with methoxy groups (e.g., compound 20) exhibit potent inhibitory activity, suggesting electron-donating substituents may favor target binding in certain contexts .

Analogs with Sulfur-Containing Groups

Compound Name Substituents Key Functional Groups Notes
4-(2-Methoxyphenyl)-3,3-dimethyl-1-(4-methylsulfonylphenyl)azetidin-2-one (31) N1-(4-methylsulfonylphenyl), C4-(2-methoxyphenyl) -SO₂CH₃ (para), -OCH₃ (ortho) Improved solubility due to sulfonyl group
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (44) N1-(3-methylsulfonylphenyl), C4-(4-fluorophenyl) -SO₂CH₃ (meta), -F (para) Enhanced pharmacokinetic properties

Key Findings :

  • Sulfonyl Groups : Introduction of sulfonyl moieties (e.g., compounds 31 and 44) improves aqueous solubility and may enhance blood-brain barrier penetration compared to the nitro/trifluoromethyl-substituted target compound .
  • Positional Effects : Meta-substituted sulfonyl groups (compound 44) show better metabolic stability than para-substituted analogs .

Heterocyclic and Fluorinated Derivatives

Compound Name Substituents Key Features Bioactivity
3,3-Dimethyl-1-phenyl-4-thiophen-2-yl-azetidin-2-one N1-phenyl, C4-thiophene Thiophene ring (π-conjugated) Potential CNS activity (theoretical)
3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one N1-(3-fluorophenyl), C4-(2-fluorophenyl) -F (ortho and meta) Antibacterial/antifungal screening ongoing

Key Findings :

  • Fluorine Effects : Difluorinated analogs (e.g., ) demonstrate balanced lipophilicity and metabolic stability, contrasting with the target compound’s higher logP (predicted) due to -CF₃ .

Physicochemical Properties

  • Solubility : Sulfonyl-containing analogs (e.g., compound 31) have higher aqueous solubility than the nitro/trifluoromethyl target compound due to polar -SO₂ groups .
  • logP : The target compound’s -CF₃ group increases hydrophobicity (predicted logP ~3.5) compared to methoxy-substituted analogs (logP ~2.8) .

Biological Activity

3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its structure includes a trifluoromethyl group and a nitro substituent, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H11F3N2O3
  • Molecular Weight : 288.23 g/mol
  • CAS Number : 127852-28-2
  • Physical State : Solid
  • Melting Point : 55 °C

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines.

  • In Vitro Studies :
    • In studies involving MCF-7 breast cancer cells, compounds similar to this compound demonstrated IC50 values ranging from 10 to 33 nM, indicating strong antiproliferative properties .
    • The compound has been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

The primary mechanism through which this compound exerts its biological effects involves the destabilization of microtubules:

  • Tubulin Interaction : The compound interacts with the colchicine-binding site on tubulin, preventing polymerization and disrupting normal microtubule dynamics. This disruption induces cell cycle arrest and apoptosis in cancer cells .

Case Study 1: MCF-7 Cell Line

In a study examining the effects of various azetidinones on MCF-7 cells:

  • Results : The compound showed significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like CA-4 (IC50 = 3.9 nM).
  • Methodology : Flow cytometry was used to assess cell cycle distribution, revealing that treatment with the compound led to a G2/M phase arrest.

Case Study 2: MDA-MB-231 Cell Line

Similar experiments were conducted on MDA-MB-231 cells (a triple-negative breast cancer line):

  • Findings : The compound exhibited comparable antiproliferative activity, reinforcing its potential as a broad-spectrum anticancer agent .

Data Tables

Compound NameIC50 (MCF-7)IC50 (MDA-MB-231)Mechanism of Action
CA-43.9 nMNot specifiedTubulin polymerization inhibition
3,3-Dimethyl...10–33 nM23–33 nMMicrotubule destabilization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of azetidin-2-one derivatives typically involves cyclization reactions, such as the Staudinger ketene-imine cycloaddition or nucleophilic substitution on preformed azetidinone rings. For nitro- and trifluoromethyl-substituted analogs, intermediate functionalization (e.g., nitration or trifluoromethylation) of the aryl ring prior to azetidinone formation is critical. Optimization can be achieved by varying solvents (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., Lewis acids like ZnCl₂). Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry systems, enable systematic parameter screening (e.g., residence time, stoichiometry) to maximize yield .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR with DEPT experiments confirm the presence of methyl groups (δ 1.2–1.5 ppm for CH₃) and the azetidinone carbonyl (δ 170–175 ppm). Aromatic protons from the nitro and trifluoromethyl-substituted phenyl ring appear as distinct splitting patterns (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond lengths/angles, particularly for the strained azetidinone ring (C–N–C ~90°) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of NO₂ or CF₃ groups .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental data in the compound’s reaction mechanisms?

  • Methodological Answer : Computational tools (e.g., DFT calculations) model reaction pathways, such as the activation energy for azetidinone ring formation. Discrepancies in regioselectivity (e.g., unexpected by-products from nitro-group participation) can be resolved by comparing computed transition states with experimental HPLC or GC-MS data. Cross-referencing with structural databases (e.g., Cambridge Structural Database) identifies analogous reactions involving trifluoromethyl or nitroaryl motifs .

Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving the azetidin-2-one ring?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, while X-ray crystallography definitively assigns absolute configuration. For dynamic systems, variable-temperature NMR (VT-NMR) detects atropisomerism caused by restricted rotation around the aryl-azetidinone bond .

Q. How can researchers design experiments to optimize synthesis yield while minimizing by-products?

  • Methodological Answer :

  • DoE and Statistical Modeling : Fractional factorial designs screen variables (e.g., equivalents of nitroaryl precursor, reaction time). Response surface methodology (RSM) identifies optimal conditions, reducing by-products like hydrolyzed azetidinone .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time, enabling rapid adjustment of parameters (e.g., quenching before side reactions occur) .

Data Contradiction and Mechanistic Analysis

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while CF₃ is a weaker electron-withdrawing ortho/para-director. Competitor experiments (e.g., substituting NO₂ with OMe) quantify electronic contributions. Hammett plots correlate substituent σ values with reaction rates (e.g., azetidinone ring-opening kinetics). Spectroelectrochemical methods (e.g., cyclic voltammetry) measure redox stability of intermediates .

Q. What analytical approaches resolve conflicting data on the stability of the azetidinone ring under acidic or basic conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation products (e.g., ring-opened amides). pH-rate profiling (pH 1–13) identifies degradation pathways, while solid-state NMR detects crystalline phase changes affecting stability .

Safety and Handling Considerations

Q. What precautions are critical when handling nitro- and trifluoromethyl-containing intermediates during synthesis?

  • Methodological Answer :

  • Nitro Group Hazards : Use blast shields and remote handling for nitration steps (risk of exothermic decomposition).
  • Trifluoromethyl Handling : Conduct reactions in well-ventilated fume hoods due to potential HF release during hydrolysis.
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Silver Shield®) and face shields are mandatory. Safety protocols should align with SDS guidelines for analogous compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one
Reactant of Route 2
3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one

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